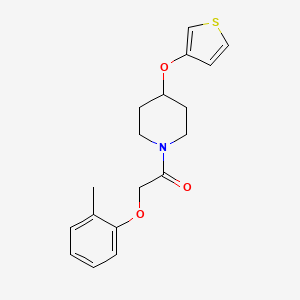
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone, also known as TPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPOP is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C21H27NO2S.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
- Microwave-assisted synthesis of derivatives related to 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone has been reported, with a focus on their potential antibacterial activities. For instance, compounds synthesized using a similar process have shown promise in this area (Merugu, Ramesh, & Sreenivasulu, 2010).
Spectroscopic Characterization and Cytotoxic Studies
- Research involving the synthesis and spectroscopic characterization of related compounds has been conducted, with further investigations into their cytotoxic properties and potential pharmacokinetic applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Wound-Healing Potential
- Some derivatives of this compound have been evaluated for their wound-healing efficacy in vivo, indicating a potential application in medical treatments for wound management (Vinaya et al., 2009).
Antimicrobial Activity
- Synthesis of compounds related to 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone and the evaluation of their antimicrobial activity have been a significant area of research, suggesting applications in combating bacterial infections (Bhasker, Prashanthi, Reddy, & Nānak, 2014).
Antileukemic Activity
- Novel derivatives have been synthesized and evaluated for their antileukemic activity, demonstrating potential use in cancer therapy (Vinaya, Kavitha, Prasanna, Chandrappa, Ranganatha, Raghavan, & Rangappa, 2012).
Crystal Structures and Synthesis
- The synthesis and crystal structures of related compounds have been explored, providing insights into their chemical properties and potential for further pharmaceutical development (Parvez, Bakhtiar, Baqir, Zia-ur-Rehman, 2014).
Antipsychotic Potential
- Some derivatives have been synthesized and evaluated for their antipsychotic activity, offering potential applications in the treatment of psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Antiviral Activity
- Compounds related to 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone have been synthesized and tested for their antiviral activity, indicating potential use in developing antiviral drugs (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-4-2-3-5-17(14)21-12-18(20)19-9-6-15(7-10-19)22-16-8-11-23-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKASGZHEMGCLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2633211.png)
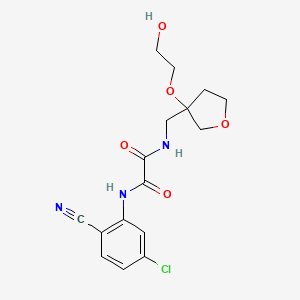
![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633214.png)
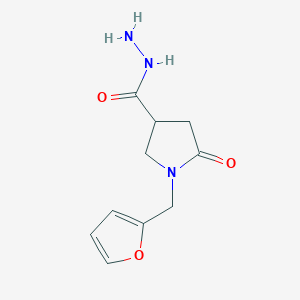
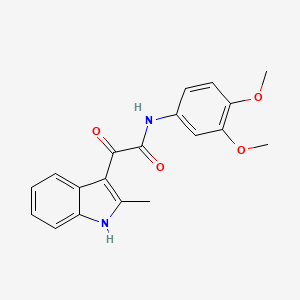
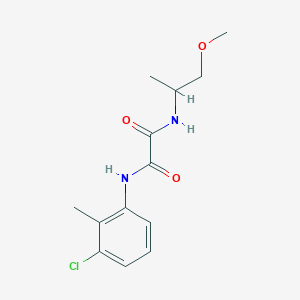
![Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2633223.png)
![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2633224.png)
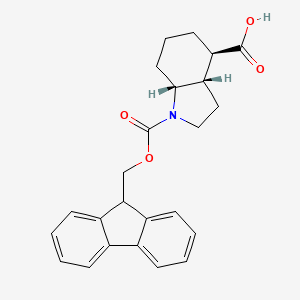
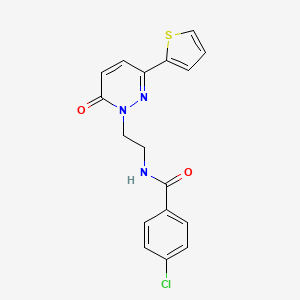
![6-[(2-hydroxypyridin-3-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2633228.png)
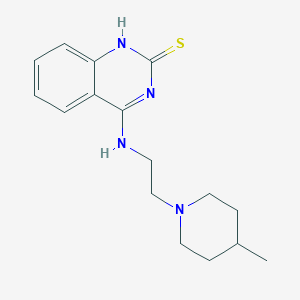
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide](/img/structure/B2633230.png)
![1-(4-Ethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2633231.png)